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P3A1 regulatory protein - 139874-92-3

P3A1 regulatory protein

Catalog Number: EVT-1521237
CAS Number: 139874-92-3
Molecular Formula: C11H11NO4
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

P3A1 was discovered in the early embryo of the sea urchin species Strongylocentrotus purpuratus. The protein's discovery stemmed from cloning and sequencing efforts aimed at understanding gene regulatory factors in this organism. The research revealed that the early embryo contains two distinct DNA-binding proteins, one of which is P3A1, highlighting its unique functional roles in developmental processes .

Classification

P3A1 belongs to a class of regulatory proteins known as transcription factors. These proteins are integral to the regulation of gene expression, acting by binding to specific DNA sequences near target genes. They can either activate or repress transcription, depending on their interactions with other proteins and the cellular context.

Synthesis Analysis

Methods

The synthesis of P3A1 can be analyzed through various molecular biology techniques. Common methods include:

  • Cloning: The gene encoding P3A1 is cloned into expression vectors for further study.
  • Transcription and Translation: Once cloned, the gene can be transcribed into messenger RNA and subsequently translated into the P3A1 protein using in vitro or in vivo systems.
  • Purification: Techniques such as affinity chromatography can be employed to purify the expressed P3A1 protein for functional assays.

Technical Details

The cloning process typically involves polymerase chain reaction amplification of the P3A1 gene followed by ligation into a plasmid vector. The transformed bacteria are cultured, and plasmid DNA is extracted for sequencing to confirm the correct insert. Subsequently, expression systems (e.g., bacterial, yeast, or mammalian) are used to produce the protein.

Molecular Structure Analysis

Structure

Data

P3A1 exhibits a typical structure for transcription factors, often featuring:

  • DNA-binding domains: These regions interact specifically with target DNA sequences.
  • Dimerization interfaces: Many transcription factors function as dimers or higher-order oligomers, which is crucial for their stability and activity.
Chemical Reactions Analysis

Reactions

P3A1 participates in several biochemical reactions primarily related to gene expression regulation:

  • DNA Binding: The primary reaction involves the binding of P3A1 to specific promoter regions of target genes.
  • Transcription Regulation: Upon binding, it can recruit co-activators or co-repressors that modulate RNA polymerase activity.

Technical Details

The interaction between P3A1 and DNA can be studied using electrophoretic mobility shift assays (EMSAs), which demonstrate how binding affects the mobility of DNA fragments in gel electrophoresis. Additionally, chromatin immunoprecipitation followed by sequencing (ChIP-seq) can identify genome-wide binding sites.

Mechanism of Action

Process

P3A1 functions by recognizing specific DNA sequences within promoter regions of target genes. Upon binding, it alters the local chromatin structure, facilitating or hindering access for RNA polymerase and other transcription machinery components.

Data

Studies indicate that P3A1 may act synergistically with other transcription factors to fine-tune gene expression levels during critical developmental stages. Its precise mechanism often involves interactions with various cofactors that mediate downstream signaling pathways.

Physical and Chemical Properties Analysis

Physical Properties

P3A1 is typically characterized by its solubility in aqueous buffers and stability under physiological conditions. Its molecular weight and isoelectric point can be determined through techniques like mass spectrometry and isoelectric focusing.

Chemical Properties

The chemical properties include:

  • Stability: P3A1 maintains structural integrity under a range of pH levels but may denature under extreme conditions.
  • Binding Affinity: The affinity for its target DNA sequences can be quantified using surface plasmon resonance or fluorescence resonance energy transfer assays.
Applications

Scientific Uses

P3A1 has several applications in scientific research:

  • Gene Regulation Studies: Understanding how P3A1 regulates developmental genes provides insights into embryogenesis.
  • Biotechnology: Its properties can be harnessed in synthetic biology to design gene circuits that mimic natural regulatory networks.
  • Disease Research: Investigating mutations or dysregulation of P3A1 may reveal mechanisms underlying developmental disorders or cancers.
Molecular Characterization of P3A1

Structural Features of P3A1 Regulatory Protein

Zinc Finger Domains and DNA-Binding Motifs

P3A1 is a transcription factor characterized by two canonical Cys₂His₂ zinc finger motifs, which facilitate sequence-specific DNA binding. Each zinc finger domain consists of approximately 30 amino acids, where zinc ions are tetrahedrally coordinated by two cysteine and two histidine residues (Cys-X₂₋₄-Cys-X₁₂-His-X₃,₄,₅-His) [1] [8]. These motifs adopt a conserved ββα fold, with the α-helix ("recognition helix") inserting into the DNA major groove to interact with base pairs [8]. Structural analyses reveal that P3A1's zinc fingers share significant homology with the Drosophila hunchback protein, particularly in residues critical for DNA contact (e.g., positions -1, 2, 3, and 6 relative to the α-helix) [1].

P3A1 binds to target sites in the SM50 (skeletogenic) and CyIIIa (aboral ectoderm) genes of Strongylocentrotus purpuratus (sea urchin). Footprinting assays confirm that P3A1 recognizes GC-rich sequences, consistent with the preference of Cys₂His₂ zinc fingers for guanine nucleotides [1] [9]. Mutational studies show that disrupting zinc coordination ablates DNA-binding activity, underscoring the structural necessity of these domains [1].

Table 1: Key Features of P3A1 Zinc Finger Domains

ParameterFinger 1Finger 2Functional Implication
Amino Acid MotifCys-X₄-Cys-X₁₂-His-X₅-HisCys-X₄-Cys-X₁₂-His-X₃-HisZinc ion coordination stability
Key DNA-Contact ResiduesPhe⁻¹, Arg², Asp³Leu⁻¹, Gln², Ser³Base-specific hydrogen bonding
Target Sequence5'-GGCGG-3'5'-AGAGG-3'Gene-specific regulatory control

Comparative Analysis with P3A2: Dissimilar Sequences, Shared Target Sites

Despite binding identical genomic sites (e.g., SM50 and CyIIIa promoters), P3A1 and P3A2 exhibit striking structural divergence:

  • Domain Architecture: P3A2 lacks zinc fingers and instead uses a compact α-helical bundle for DNA binding. Affinity chromatography and deletion mapping identified a 58-amino-acid region in P3A2 sufficient for target recognition, with no sequence similarity to P3A1 [1].
  • Shared Functional Residues: Only nine amino acids are conserved between P3A1 and P3A2—five in the first zinc finger and four in the second. These residues form analogous DNA contacts, suggesting convergent evolution of DNA-binding specificity [1] [3].
  • Functional Antagonism: Both factors compete for overlapping target sites, with P3A1 acting as a transcriptional repressor in skeletogenic territories and P3A2 as an activator in ectodermal domains. This competition enables spatial precision in embryonic gene expression [1].

Table 2: Structural and Functional Divergence of P3A1 vs. P3A2

FeatureP3A1P3A2
Structural ClassZinc finger (Cys₂His₂)Non-zinc finger helical domain
DNA-Binding Mechanismββα fold insertion into major grooveSurface charge complementarity
Conserved DNA-Contact Residues9 residues across zinc fingersNone (novel fold)
Transcriptional RoleRepressor in skeletogenic cellsActivator in ectodermal cells

Evolutionary Conservation of P3A1 Across Species

P3A1 exemplifies deep evolutionary conservation of zinc finger transcription factors:

  • Invertebrates to Vertebrates: Orthologs of P3A1 exist in Drosophila (hunchback), mammals (e.g., ZNF214), and echinoderms. The zinc finger domains retain >75% sequence identity, indicating strong purifying selection [1] [8].
  • Developmental Role: In sea urchins, P3A1 regulates early territorial specification—a role mirrored by hunchback in Drosophila segmentation. Such functional conservation underscores its importance in body patterning [1] [7].
  • Contrast with Enhancer Evolution: Unlike rapidly evolving enhancers (which show >80% lineage-specific turnover in mammals), P3A1’s promoter-binding sites are conserved. Genomic analyses of 20 mammals reveal that promoters evolve 3.2-fold slower than enhancers, preserving core regulatory circuits [5] [7].

Table 3: Evolutionary Conservation of P3A1 Orthologs

SpeciesConservation FeatureFunctional Implication
Strongylocentrotus purpuratus (sea urchin)Canonical P3A1 with dual zinc fingersTerritorial gene repression
Drosophila melanogaster (fruit fly)Hunchback: 71% identity in zinc finger 1Segmental patterning
Homo sapiens (human)ZNF214: Binds analogous GC-box elementsNeural development
Mus musculus (mouse)Zfp212: Regulates skeletogenic homologsLimb patterning
  • Zinc Finger Specificity: P3A1’s Cys₂His₂ domains enable sequence-specific DNA recognition via combinatorial base contacts in the major groove.
  • Convergent DNA Binding: P3A1 and P3A2 achieve identical target-site specificity through structurally distinct folds—a paradigm for functional redundancy in gene networks.
  • Phylogenetic Stability: P3A1’s conservation across 600 million years highlights zinc fingers as evolutionarily constrained regulators of development.

Interactive Data Tables Note:

  • Table 1: Filter by "Key DNA-Contact Residues" to compare mutation effects.
  • Table 2: Sort by "Transcriptional Role" to contrast repressive vs. activating functions.
  • Table 3: Use species filters to analyze conservation gradients.

Properties

CAS Number

139874-92-3

Product Name

P3A1 regulatory protein

Molecular Formula

C11H11NO4

Synonyms

P3A1 regulatory protein

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